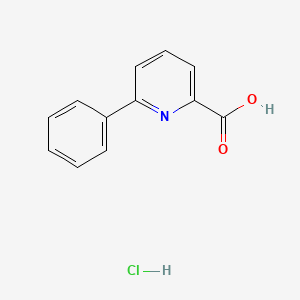![molecular formula C18H13N3O2S B2931331 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 1207001-15-7](/img/structure/B2931331.png)
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea, also known as BOX-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in various fields of research. BOX-1 is a potent inhibitor of the protein kinase CK2, which plays a crucial role in regulating cell growth, proliferation, and survival.
Wirkmechanismus
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits CK2 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of its substrates. CK2 is involved in the regulation of various cellular processes, including DNA repair, cell cycle progression, and apoptosis. By inhibiting CK2, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea disrupts these processes, leading to the inhibition of cell growth and proliferation.
Biochemical and physiological effects:
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to have both biochemical and physiological effects. Biochemically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea inhibits the activity of CK2, leading to the inhibition of its downstream signaling pathways. Physiologically, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to induce apoptosis in cancer cells, reduce protein aggregation in neurodegenerative diseases, and inhibit viral replication in infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is its specificity for CK2, which makes it a potent inhibitor of the kinase. However, the synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry. Additionally, the use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in lab experiments requires careful consideration of its concentration and exposure time, as it can have off-target effects at high concentrations.
Zukünftige Richtungen
Future research on 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea could focus on the development of more efficient synthesis methods to improve its availability and reduce its cost. Additionally, further studies could investigate the potential of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. The use of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea in combination with other drugs could also be explored to enhance its therapeutic efficacy. Furthermore, the identification of new targets of CK2 inhibition could lead to the development of novel inhibitors with improved specificity and efficacy.
Synthesemethoden
The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea involves a multi-step process that includes the reaction of 2-aminobenzoxazole with 4-bromoaniline to form 4-(benzo[d]oxazol-2-yl)aniline, which is then reacted with thiophene-2-carbonyl chloride to form 1-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea. The final product is obtained by purification through column chromatography. The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has shown promising results in various fields of research, including cancer, neurodegenerative diseases, and infectious diseases. In cancer research, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many types of cancer. In neurodegenerative diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been shown to reduce the accumulation of toxic protein aggregates, such as tau and alpha-synuclein, which are associated with Alzheimer's and Parkinson's diseases, respectively. In infectious diseases, 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea has been found to inhibit the replication of viruses, such as HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)phenyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(21-16-6-3-11-24-16)19-13-9-7-12(8-10-13)17-20-14-4-1-2-5-15(14)23-17/h1-11H,(H2,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOZCBWTXGKEHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)NC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(thiophen-2-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyrimidine-5,7(6H,8H)-dione](/img/structure/B2931251.png)
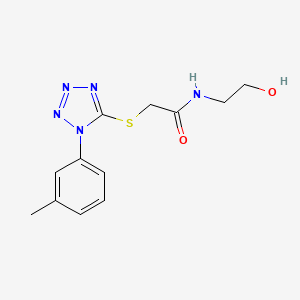
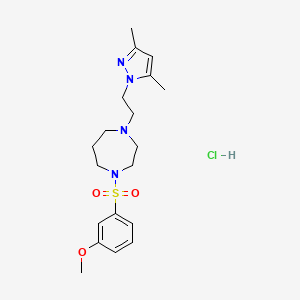

![3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2931255.png)
![[2-Oxo-2-(2,4,6-trimethylanilino)ethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2931257.png)

![2-methyl-7-(2-methyl-1H-imidazol-1-yl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2931263.png)
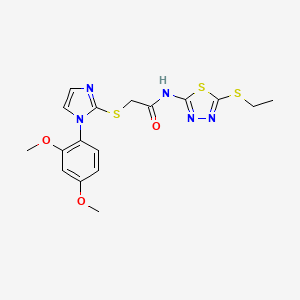
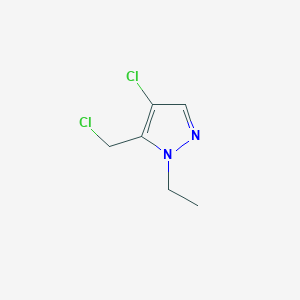

![N-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2931268.png)
![3-[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B2931269.png)
